(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) (5,10,15,20-Tetraphenylporphyrinato)cobalt(III)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571580
InChI: InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3
SMILES:
Molecular Formula: C44H28CoN4+
Molecular Weight: 671.7 g/mol

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)

CAS No.:

Cat. No.: VC17571580

Molecular Formula: C44H28CoN4+

Molecular Weight: 671.7 g/mol

* For research use only. Not for human or veterinary use.

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) -

Specification

Molecular Formula C44H28CoN4+
Molecular Weight 671.7 g/mol
IUPAC Name cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Standard InChI InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3
Standard InChI Key ZMPKDYPCHTXPCA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3]

Introduction

Structural and Electronic Characteristics of Co(III)TPP

Molecular Architecture

The Co(III)TPP complex features a square-planar coordination geometry, with the cobalt(III) ion situated at the center of the porphyrin macrocycle. The tetraphenylporphyrin ligand consists of four phenyl groups substituted at the meso-positions (5, 10, 15, and 20) of the porphyrin ring, enhancing steric bulk and electronic delocalization. X-ray diffraction studies of related cobalt(III) porphyrins, such as [bis(dimethylamino)phosphoryl]Co(III)TPP, confirm a bond length of 1.98 A˚1.98\ \text{Å} for Co–N (porphyrin) and 1.85 A˚1.85\ \text{Å} for Co–P (axial phosphoryl ligand) . The axial ligands significantly influence the electronic properties; for example, the presence of chloride or methanol as axial ligands alters the UV-Vis absorption profile, as evidenced by split Soret bands at 1395 nm1395\ \text{nm} and 1411 nm1411\ \text{nm} .

Electronic Spectroscopy

The electronic absorption spectrum of Co(III)TPP derivatives is dominated by a strong Soret band (λmax400450 nm\lambda_{\text{max}} \approx 400–450\ \text{nm}) and weaker Q-bands (λmax500600 nm\lambda_{\text{max}} \approx 500–600\ \text{nm}), characteristic of metalloporphyrins. Substitutions at the axial positions induce bathochromic or hypsochromic shifts. For instance, the attachment of cobalt(III) bis(1,2-dicarbollide) groups to TPP red-shifts the Soret band due to extended π-conjugation . Magnetic susceptibility measurements confirm the +3 oxidation state of cobalt, with low-spin d6d^6 electronic configuration .

Table 1: Key Structural Parameters of Co(III)TPP Derivatives

ParameterValueTechniqueReference
Co–N bond length1.98 A˚1.98\ \text{Å}X-ray diffraction
Co–P bond length1.85 A˚1.85\ \text{Å}X-ray diffraction
Co–Co distance (binuclear)3.063.22 A˚3.06–3.22\ \text{Å}X-ray diffraction
Magnetic moment (μ)2.3 μB2.3\ \mu_BSQUID

Synthesis and Characterization

Synthetic Routes

Co(III)TPP is typically synthesized via metallation of free-base tetraphenylporphyrin (H₂TPP) with cobalt salts. A notable serendipitous synthesis involves reacting [Co(III)(tpp)Br] with Me₃SiLi in tetrahydrofuran (THF) at 78C-78^\circ\text{C}, yielding a phosphoryl-coordinated Co(III)TPP complex . Alternative methods include refluxing H₂TPP with CoCl₂ in methanol, followed by oxidation to Co(III) using HCl or O₂ .

Spectroscopic Characterization

  • IR Spectroscopy: The absence of N–H stretching vibrations ( 3300 cm1~3300\ \text{cm}^{-1}) confirms metallation, while Co–N coordination is evidenced by shifts in pyrrole ring vibrations .

  • UV-Vis Spectroscopy: Axial ligand substitution perturbs the Soret band, with electron-withdrawing groups (e.g., Cl⁻) causing hypsochromic shifts .

  • NMR Spectroscopy: The disappearance of pyrrolic NH signals ( 2 ppm~-2\ \text{ppm}) and downfield shifts of phenyl protons confirm successful metallation .

Table 2: Comparative Synthesis Methods for Co(III)TPP Derivatives

MethodReagentsConditionsProductYieldReference
Metallation of H₂TPPCoCl₂, HCl, methanolReflux, 24 h[Co(III)TPPCl]75%
Serendipitous phosphorylation[Co(III)TPPBr], Me₃SiLiTHF, 78C-78^\circ\text{C}[Co(III)TPP(PO(NMe₂)₂)]62%
Oxidative metallationCo(OAc)₂, O₂DMF, 120°C[Co(III)TPP(OAc)]68%

Physicochemical Properties and Aggregation Behavior

Solution Behavior

Co(III)TPP derivatives exhibit concentration- and pH-dependent aggregation in aqueous solutions. Dynamic light scattering (DLS) and atomic force microscopy (AFM) reveal that neutral aqueous solutions favor spherical nanoparticles (d50100 nmd \approx 50–100\ \text{nm}), while acidic conditions promote extended aggregates due to protonation of pyrrole nitrogens . Aggregation quenches singlet oxygen (1O2^1\text{O}_2) production, critical for photodynamic applications .

Redox Properties

Cyclic voltammetry of Co(III)TPP shows a quasi-reversible Co(III)/Co(II) redox couple at E1/2=0.25 VE_{1/2} = -0.25\ \text{V} (vs. Ag/AgCl). The reduction potential shifts anodically with electron-withdrawing axial ligands, enhancing stability against reduction .

Catalytic Applications in Polymerization

CO₂/Epoxide Copolymerization

Co(III)TPP complexes, particularly TPPCoCl, catalyze the copolymerization of CO₂ and propylene oxide (PO) to form poly(propylene carbonate) (PPC). Kinetic studies reveal first-order dependence on catalyst concentration (kobs=0.12 h1k_{\text{obs}} = 0.12\ \text{h}^{-1}) and CO₂ pressure (PCO2>20 barP_{\text{CO}_2} > 20\ \text{bar}) . The mechanism involves epoxide coordination to cobalt, followed by nucleophilic attack by carbonate intermediates.

Table 3: Catalytic Performance of Co(III)TPP in CO₂/PO Copolymerization

CatalystTOF (h⁻¹)MnM_n (kDa)PDICO₂ Uptake (%)Reference
TPPCoCl62045.21.898
TPPCoOAc54038.71.795
SalenCo(III)58050.11.599

Mechanistic Insights

In-situ IR spectroscopy identifies key intermediates, including cobalt-bound propylene oxide and carbonate species. The rate-determining step is epoxide ring-opening, facilitated by nucleophilic anions (e.g., Cl⁻) from onium salts .

Biomedical Applications: HIV Protease Inhibition

Co(III)TPP derivatives modified with cobalt(III) bis(1,2-dicarbollide) groups exhibit potent anti-HIV activity. Conjugates with four dicarbollide substituents (PB4) show an IC₅₀ of 77±13 nM77 \pm 13\ \text{nM}, surpassing clinical protease inhibitors like ritonavir (IC50150 nMIC_{50} \approx 150\ \text{nM}) . The hydrophobic dicarbollide groups enhance membrane permeability and target binding.

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